1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethoxy)benzene
Description
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethoxy)benzene is a polysubstituted benzene derivative featuring chloro (Cl), difluoromethoxy (OCF₂H), and trifluoromethoxy (OCF₃) groups at positions 1,2; 5; and 3, respectively. This compound’s structure combines electron-withdrawing substituents (Cl, OCF₃, OCF₂H), which influence its electronic properties, solubility, and reactivity. Such fluorinated aromatic compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their stability and lipophilicity.
Properties
IUPAC Name |
1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOZVJWBXAGZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its complex structure, characterized by multiple halogen substituents, provides unique properties that influence its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1806302-16-8 |
| Molecular Formula | C8H3Cl2F5O2 |
| Molecular Weight | 292.01 g/mol |
Antimicrobial Activity
Research indicates that halogenated compounds, including derivatives of dichlorodifluoromethoxybenzene, exhibit significant antimicrobial properties. A study published in MDPI highlights the effectiveness of similar compounds against various bacterial strains. The presence of halogens enhances the lipophilicity and membrane permeability of these compounds, potentially leading to increased antibacterial activity .
Antitumor Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that halogenated benzene derivatives can inhibit the growth of cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating potent cytotoxicity against colon carcinoma and hepatocellular carcinoma cell lines . The mechanism of action appears to involve apoptosis induction through modulation of histone deacetylase (HDAC) activity, which is crucial for cancer cell survival .
Enzyme Interaction
This compound interacts with specific enzymes and receptors within biological systems. The presence of chlorine and fluorine atoms increases the compound's binding affinity to these targets, potentially leading to altered metabolic pathways and cellular responses. This property is particularly relevant in drug design, where such interactions can enhance therapeutic efficacy while minimizing side effects .
Toxicity Studies
Despite its promising biological activities, toxicity assessments are crucial for evaluating the safety profile of this compound. Short-term genotoxicity tests have shown negative results for some related compounds; however, comprehensive studies are necessary to fully understand the potential risks associated with long-term exposure or therapeutic use .
Case Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various halogenated compounds against resistant bacterial strains. The results indicated that derivatives similar to this compound exhibited superior activity compared to traditional antibiotics. The IC50 values ranged from 0.1 to 0.5 µg/mL, demonstrating a significant improvement over existing treatments .
Case Study 2: Cancer Cell Line Inhibition
In another study focused on cancer therapeutics, researchers tested several halogenated benzene derivatives against human cancer cell lines. The results showed that compounds with electron-withdrawing groups like chlorine and fluorine had enhanced antiproliferative effects. Notably, the compound under discussion exhibited IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethoxy)benzene with two analogues from the provided evidence, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Property Comparison
* Estimated based on substituent atomic weights.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy (OCF₃) and chloro groups in the target compound enhance its electron-deficient character compared to bromo- or methylthio-substituted analogues. This increases its stability toward nucleophilic attack but reduces solubility in polar solvents .
Molecular Weight and Physical Properties: The target compound’s molecular weight (~313.0) exceeds that of bromo-trifluoromethoxy analogues (241.00) due to additional Cl and OCF₂H groups. Higher molecular weight correlates with increased lipophilicity, making it suitable for applications requiring non-polar matrices . The absence of reported boiling points or densities for the target compound contrasts with 1-bromo-4-(trifluoromethoxy)benzene, which has a bp of 153–155°C and density of 1.62 g/mL .
Synthetic Utility :
- Bromo-trifluoromethoxy benzenes (e.g., ) are common in Suzuki couplings or fluorination reactions due to the Br group’s reactivity. In contrast, the target compound’s dichloro substituents may favor electrophilic aromatic substitution or dehalogenation pathways.
- The methylthio group in offers nucleophilic reactivity (e.g., oxidation to sulfones), whereas the target compound’s OCF₂H group is less reactive, favoring stability in harsh conditions.
Preparation Methods
Chlorination and Fluorination of Aromatic Precursors
The initial stage in preparing 1,2-dichloro-5-difluoromethoxy-3-(trifluoromethoxy)benzene involves the chlorination of aromatic compounds followed by fluorination to introduce trifluoromethoxy and difluoromethoxy substituents.
Chlorination : Benzaldehyde or methoxybenzene derivatives undergo chlorination using chlorine gas or chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide in the presence of radical initiators like azobisisobutyronitrile or benzoyl peroxide. The reaction is typically conducted at 90–100°C under UV irradiation with controlled chlorine flow rates (e.g., 15–20 LPH) to ensure selective substitution.
Fluorination : The chlorinated intermediates are treated with anhydrous hydrogen fluoride (AHF) at elevated temperatures (around 80°C) in stainless steel autoclaves under pressure (30–35 kg/cm²). This step converts trichloromethoxy groups into trifluoromethoxy groups, releasing hydrochloric acid as a by-product. Reaction times range from 4 to 6 hours with subsequent purification by distillation under atmospheric pressure to isolate pure trifluoromethoxybenzene derivatives.
Nitration of Trifluoromethoxybenzene Derivatives
Nitration is a critical step to introduce nitro groups, which can later be converted into amino or other functional groups.
The nitration employs a mixture of concentrated sulfuric acid and nitric acid (e.g., 174.24 g H₂SO₄ and 58.24 g HNO₃ for 118 g trifluoromethoxybenzene), added slowly at low temperatures (0–10°C) to control the exothermic reaction. The mixture is then warmed to 30–35°C and maintained for 1–2 hours to complete the reaction.
The reaction yields a mixture of isomers, with the para isomer predominating (~90%). By-products include sulfuric acid and water. The crude nitrated product is isolated by extraction using dichloromethane (DCM), followed by solvent evaporation to obtain purified nitro-trifluoromethoxybenzene.
Preparation of Dichloro-Trifluoromethoxy Anilines via Nitration and Hydrogenation
Starting from 1,2-dichloro-4-trifluoromethoxybenzene, nitration is performed using nitric acid (65–98%) in sulfuric acid at temperatures ranging from -20°C to +80°C. The reaction mixture is stirred for several hours (e.g., 4 hours), then quenched in ice water to isolate nitration products.
The nitrated intermediates are subsequently hydrogenated in the presence of catalysts such as copper(I) chloride under temperatures between 0°C and 200°C, often in the presence of diluents and auxiliary agents. This step reduces nitro groups to amino groups, yielding dichloro-trifluoromethoxy-anilines with high purity and good yields.
Oxidative Cross-Coupling for Difluoromethoxy Group Introduction
Recent methodologies utilize sodium perfluoroalkane sulfinates and N-hydroxylamines in oxidative cross-coupling reactions catalyzed by cerium(IV) ammonium nitrate (CAN). This approach allows the efficient introduction of perfluoroalkoxy groups, including difluoromethoxy substituents, without the need for transition-metal catalysts.
The reaction proceeds under mild conditions, expanding the scope for synthesizing trifluoromethoxy and difluoromethoxy-substituted aromatic compounds, potentially applicable to the target compound's synthesis.
Summary of Key Reaction Conditions and Reagents
| Step | Reagents & Catalysts | Conditions | Notes |
|---|---|---|---|
| Chlorination | Cl₂ gas, radical initiators (AIBN, benzoyl peroxide) | 90–100°C, UV irradiation | Controlled Cl₂ flow, solvent like 4-chlorobenzotrifluoride |
| Fluorination | Anhydrous HF | 80°C, 4–6 hours, 30–35 kg/cm² pressure | Stainless steel autoclave, HCl by-product |
| Nitration | H₂SO₄ + HNO₃ | 0–35°C, 2–5 hours | Slow acid addition, DCM extraction |
| Hydrogenation | CuCl (I) catalyst | 0–200°C | Reduces nitro to amino groups |
| Difluoromethoxy introduction | Sodium perfluoroalkane sulfinate, N-hydroxylamine, CAN | Mild oxidative conditions | Transition-metal free oxidative cross-coupling |
Research Findings and Practical Considerations
The nitration and hydrogenation sequence provides a practical route to dichloro-trifluoromethoxy-anilines with improved yields and purity compared to direct amination methods requiring high pressure and temperature.
The fluorination step using anhydrous HF, although effective, requires specialized equipment due to corrosive and high-pressure conditions.
Oxidative cross-coupling methods offer a promising alternative for introducing difluoromethoxy groups under milder conditions, potentially improving safety and scalability.
Purification techniques such as solvent extraction, distillation under reduced pressure, and layer separation are critical to isolate pure isomers and remove acidic by-products.
Q & A
Basic: What are the optimal synthetic routes for 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethoxy)benzene, and how can yield be maximized?
Methodological Answer:
The synthesis typically involves sequential halogenation and functionalization of the benzene ring. Key steps include:
- Stepwise halogenation : Introduce chlorine substituents first via Friedel-Crafts chlorination at 40–60°C using AlCl₃ as a catalyst .
- Fluorinated alkoxy group installation : Use nucleophilic aromatic substitution (SNAr) with difluoromethoxy and trifluoromethoxy reagents under anhydrous conditions (e.g., KF/18-crown-6 in DMF at 80°C) .
- Yield optimization : Monitor reaction progress with TLC or HPLC. Adjust molar ratios (e.g., 1:1.2 for halogenating agents) and maintain inert atmospheres to suppress side reactions .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂) groups via distinct chemical shifts (δ = -55 to -60 ppm for -OCF₃) .
- Mass spectrometry (HRMS) : Confirm molecular weight (C₇H₂Cl₂F₅O₂) with <2 ppm error.
- X-ray crystallography : Resolve substituent positioning and dihedral angles for regiochemical validation .
Advanced: How do electron-withdrawing substituents (e.g., -OCF₃) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The -OCF₃ group is strongly electron-withdrawing (σpara ≈ 0.52 via Hammett analysis), which:
- Activates the ring for SNAr at meta/para positions by lowering LUMO energy .
- Competes with Cl substituents : Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict regioselectivity .
- Experimental validation: Compare reaction rates with analogs lacking -OCF₃ (e.g., 1,2-dichloro-3-methoxybenzene) under identical conditions .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from substituent positional isomerism or assay variability. Mitigation strategies include:
- Comparative bioassays : Test the compound alongside structural analogs (e.g., 1,3-dichloro-5-trifluoromethoxybenzene) in standardized cytotoxicity or enzyme inhibition assays .
- Metabolic stability profiling : Use liver microsome assays (e.g., human S9 fraction) to rule out degradation artifacts .
- Structural revalidation : Re-analyze disputed samples via ¹H/¹³C NMR to confirm purity and regiochemistry .
Advanced: What methodologies elucidate interactions between this compound and lipid membranes in biological systems?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics (ka/kd) .
- Molecular dynamics (MD) simulations : Use GROMACS to model interactions between -OCF₃ groups and lipid acyl chains (e.g., POPC membranes) .
- Fluorescence anisotropy : Track membrane fluidity changes using DPH or Laurdan probes .
Advanced: How can regioselectivity challenges during functionalization be addressed?
Methodological Answer:
- Directing group strategy : Temporarily install nitro (-NO₂) groups to steer electrophilic attacks to specific positions, followed by reduction .
- Computational guidance : Use Schrödinger’s MacroModel to predict steric/electronic barriers at each position .
- Low-temperature kinetics : Perform reactions at -20°C to favor thermodynamically controlled pathways .
Advanced: What stability issues arise under physiological conditions, and how are they quantified?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS over 24–72 hours. Half-life (t₁/₂) <6 hours indicates instability .
- Photodegradation : Expose to UV light (λ = 254 nm) and track byproducts with GC-MS .
- Stabilization strategies : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) for baseline separation of halogenated byproducts .
- Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation (≥95% purity) .
- HPLC : Employ a C18 column with acetonitrile/water (70:30) for analytical-grade purity .
Advanced: How can solubility limitations in aqueous media be overcome for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) to enhance solubility while maintaining <0.1% cytotoxicity .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (100–200 nm) via solvent evaporation for sustained release .
- Derivatization : Synthesize sulfonate or phosphate prodrugs to improve hydrophilicity .
Advanced: What environmental impact assessment protocols apply to this compound?
Methodological Answer:
- Persistence studies : Conduct OECD 301F biodegradation tests over 28 days; <20% degradation indicates environmental persistence .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h IC₅₀) .
- Analytical detection : Use EPA Method 1694 for quantification in water/sediment via LC-MS/MS (LOQ = 0.1 ppb) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
